2-Nitro-1-(pyridin-3-yl)ethanol
Overview
Description
2-Nitro-1-(pyridin-3-yl)ethanol is an organic compound that features a nitro group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-1-(pyridin-3-yl)ethanol can be synthesized through the reaction of pyridine-3-aldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol at elevated temperatures around 70°C . The reaction proceeds via a nitroaldol (Henry) reaction, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1-(pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2-Amino-1-(pyridin-3-yl)ethanol.
Oxidation: 2-Nitro-1-(pyridin-3-yl)acetaldehyde.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-1-(pyridin-3-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and antiviral activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Nitro-1-(pyridin-3-yl)ethanol depends on its chemical transformations. For instance, when reduced to its amino derivative, it can interact with biological targets such as enzymes or receptors. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-1-(pyridin-2-yl)ethanol
- 2-Nitro-1-(pyridin-4-yl)ethanol
- 2-Nitro-1-(pyridin-3-yl)propane
Uniqueness
2-Nitro-1-(pyridin-3-yl)ethanol is unique due to the position of the nitro group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs .
Biological Activity
2-Nitro-1-(pyridin-3-yl)ethanol is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and antioxidant research. This article aims to consolidate findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a nitro group (-NO2) attached to a pyridine ring, which is known for enhancing biological activity through various mechanisms. The presence of the nitro group can influence the compound's polarity and reactivity, contributing to its pharmacological properties.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of compounds containing the pyridine nucleus, including 2-nitro derivatives. The nitro group plays a crucial role in enhancing the compound's activity against various pathogens.
Key Findings:
- Mechanism of Action : Nitro compounds often exert their antimicrobial effects through reduction processes that generate toxic intermediates, which can bind to DNA and induce cell death .
- Efficacy Against Bacteria : In vitro studies have shown that 2-nitro derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds with similar structures have been reported to achieve minimum inhibitory concentrations (MICs) in the range of 20–30 μM against these pathogens .
Compound | MIC (μM) | Target Organisms |
---|---|---|
This compound | 20–30 | S. aureus, E. coli |
Metronidazole | 8–32 | H. pylori, Bacteroides spp. |
Anti-inflammatory Activity
The anti-inflammatory properties of 2-nitro compounds are well-documented, with several studies indicating their ability to inhibit pro-inflammatory mediators.
Research Insights:
- Inhibition of Inflammatory Pathways : Nitro-containing compounds have been shown to inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are critical in inflammatory processes .
- Case Studies : In one study, derivatives similar to this compound demonstrated significant reductions in inflammatory markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Antioxidant Activity
Antioxidant properties are another important aspect of this compound's biological profile.
Findings:
- Radical Scavenging : Compounds with similar structures have shown promising results in scavenging free radicals, thereby reducing oxidative stress .
- Mechanistic Insights : The antioxidant activity is believed to stem from the ability of the nitro group to participate in redox reactions, enhancing the stability of reactive species .
Properties
IUPAC Name |
2-nitro-1-pyridin-3-ylethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(5-9(11)12)6-2-1-3-8-4-6/h1-4,7,10H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTJOWGAKXTDTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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